molecular formula C7H10F3NO4S B3259206 2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester CAS No. 314756-98-4

2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester

Cat. No.: B3259206
CAS No.: 314756-98-4
M. Wt: 261.22 g/mol
InChI Key: FPOSNZIGNWKAGA-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester is a chemical compound with the molecular formula C7H10F3NO4S and a molecular weight of 261.22 g/mol . This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester typically involves the reaction of 2-Propenoic acid, 2-Methyl- with a trifluoromethylsulfonylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted products depending on the nucleophile used .

Scientific Research Applications

2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester involves its interaction with various molecular targets. The trifluoromethylsulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of the molecular structure and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 2-Methyl-, 2-[[(trifluoromethyl)sulfonyl]amino]ethyl ester
  • 2-Propenoic acid, 2-[methyl[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]amino]ethyl ester
  • This compound, telomer with 3-mercapto-1,2-propanediol

Uniqueness

The uniqueness of this compound lies in its trifluoromethylsulfonyl group, which imparts high reactivity and specificity in chemical reactions. This makes it a valuable compound in various applications where precise chemical modifications are required .

Properties

IUPAC Name

2-(trifluoromethylsulfonylamino)ethyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO4S/c1-5(2)6(12)15-4-3-11-16(13,14)7(8,9)10/h11H,1,3-4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOSNZIGNWKAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCNS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 15 g (0.091 mol) of 2-aminoethyl methacrylate hydrochloride (available from Aldrich) in 250 ml of anhydrous methylene chloride was added 18.4 g of redistilled triethylamine (0.182 mol). After the mixture was stirred at room temperature for 1 hour, 15.3 g trifluoromethane sulfonylchloride (0.091 mol) was added. The resulting mixture was further stirred at room temperature overnight. About 200 ml ether was added. The mixture was filtered to remove the precipitate formed. The filtrate was sequentially washed with 2×100 ml of 5% HCl, 100 ml of saturated NaHCO3, 2×100 ml brine, and then dried over MgSO4. The solvents were removed by rotavap. About 14.5 g of viscous liquid was obtained. The product was further purified by recrystallization from 1:1 hexane/chloroform to give about 12 g white solid (51%) having a melting point of 55-58° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 1 L three-neck flask equipped with a thermometer and a reflux condenser were placed 350 g of acetonitrile, 70.7 g (0.699 mol) of triethylamine, 33.1 g (0.200 mol) of 2-aminoethyl 2-methylacrylate hydrochloride, and 0.2 g of phenothiazine, followed by cooling to −30° C. with stirring. After the inner temperature reached −30° C., 40.3 g (0.239 mol) of trifluoromethanesulfonyl chloride was introduced into the slurry as a gas over a period of 1 hour. After completion of the introduction, the mixture was continued to stir for further 1 hour and then warmed to room temperature. The solvent acetonitrile and unreacted trifluoromethanesulfonyl chloride were removed by evaporation from the reaction solution under reduced pressure. One litter of diisopropyl ether was added thereto to form a suspension and the precipitated triethylamine hydrochloride was removed by filtration. The filtrate was washed with 200 mg of a 10% aqueous sodium chloride solution three times. The organic layer was dried over 40 g of magnesium sulfate. After removal of the magnesium sulfate by filtration, 0.2 g of phenothiazine was added thereto and the solvent was removed by evaporation to obtain 22.5 g of a crude organic matter. The crude organic matter was distilled under reduced pressure and a fraction of 105 to 115° C./13 Pa was collected, whereby 9.9 g of 2-{[(trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate was obtained. Gas chromatographic investigation of composition thereof revealed that objective 2-{[(trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate was 98.0%. The yield was 18.6%.
Quantity
70.7 g
Type
reactant
Reaction Step One
Quantity
33.1 g
Type
reactant
Reaction Step Two
Quantity
40.3 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four
Quantity
350 g
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

In a 1 L three-neck flask equipped with a thermometer and a reflux condenser were placed 350 g of acetonitrile, 70.7 g (0.699 mol) of triethylamine, 33.1 g (0.200 mol) of 2-aminoethyl 2-methylacrylate hydrochloride, and 0.2 g of phenothiazine, followed by cooling to −30° C. with stirring. After the inner temperature reached −30° C., 36.5 g (0.240 mol) of trifluoromethanesulfonyl fluoride was introduced into the slurry as a gas over a period of 1 hour. After completion of the introduction, the mixture was continued to stir for further 1 hour and then warmed to room temperature. The solvent acetonitrile and unreacted trifluoromethanesulfonyl fluoride were removed by evaporation from the reaction solution under reduced pressure. One litter of diisopropyl ether was added thereto to form a suspension and the precipitated triethylamine hydrochloride and triethylamine hydrofluoride were removed by filtration. To the filtrate was added 200 mL of an 18% aqueous calcium chloride solution, followed by washing and separation into two layers. Furthermore, the organic layer was washed with 200 g of a 10% aqueous sodium chloride solution three times. The organic layer was dried over 40 g of magnesium sulfate. After removal of the magnesium sulfate by filtration, 0.2 g of phenothiazine was added thereto and the solvent was removed by evaporation to obtain 44.2 g of a crude organic matter. The crude organic matter was distilled under reduced pressure and a fraction of 105 to 115° C./13 Pa was collected, whereby 36.0 g of 2-{[(trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate was obtained. Gas chromatographic investigation of composition thereof revealed that objective 2-{[(trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate was 97.5%. The resulting organic matter was crystallized from diisopropyl ether/n-hexane to obtain 32.4 g of white crystals. Gas chromatographic investigation of composition thereof revealed that objective 2-{[(trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate was 99.0%. The yield was 61.4%.
Quantity
70.7 g
Type
reactant
Reaction Step One
Quantity
33.1 g
Type
reactant
Reaction Step Two
Quantity
36.5 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four
Quantity
350 g
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

In a 1-liter three-neck flask equipped with a thermometer, a reflex condenser and a calcium chloride tube were placed 350 g of acetonitrile, 70.7 g (0.699 mol) of triethylamine, 33.1 g (0.200 mol) of 2-aminoethyl 2-methylacrylate hydrochloride and 0.2 g of phenothiazine, followed by cooling to −30o C with stirring. After the inside temperature of the flask reached −30° C., 40.3 g (0.239 mol) of trifluoromethanesulfonyl chloride was introduced as a gas into the slurry over 1 hour. Upon completion of the gas introduction, the reaction solution was stirred for 1 hour and then warmed to room temperature. The solvent (acetonitrile) and the unreacted reaction substrate (trifluoromethanesulfonyl chloride) were evaporated from the reaction solution under a reduced pressure. To the solution was added 1 liter of diisopropyl ether. The resulting slurry was subjected to filtration to filter out a precipitate of triethylamine hydrochloride. The filtrate was washed three times with 200 g of 10% aqueous sodium chloride solution, and then, dried with 40 g of magnesium sulfate. The magnesium sulfate was removed by filtration. After that, 0.2 g of phenothiazine was added to the organic phase. The solvent was evaporated to obtain 22.5 g of a crude reaction product. The crude reaction product was subjected to distillation under a reduced pressure, thereby yielding 9.9 g of target 2-{[(trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate as an organic fraction at 105-115° C. /13Pa. The purity of the 2-{[(trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate was determined by gas chromatography to be 98.0%. The yield of the 2-{[(trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate was 19%.
Quantity
70.7 g
Type
reactant
Reaction Step One
Quantity
33.1 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
40.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
350 g
Type
solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

In a 1-liter three-neck flask equipped with a thermometer, a reflex condenser and a calcium chloride tube were placed 350 g of acetonitrile, 70.7 g (0.699 mol) of triethylamine, 33.1 g (0.200 mol) of 2-aminoethyl 2-methylacrylate hydrochloride and 0.2 g of phenothiazine as a polymerization inhibitor, followed by cooling to −30° C. with stirring. After the inside temperature of the flask reached −30° C. C, 36.5 g (0.240 mol) of trifluoromethanesulfonyl fluoride was introduced as a gas into the slurry over 1 hour. Upon completion of the gas introduction, the reaction solution was stirred for 1 hour and then warmed to room temperature. The solvent (acetonitrile) and the unreacted reaction substrate (trifluoromethanesulfonyl fluoride) were evaporated from the reaction solution under a reduced pressure. To the solution was added 1 liter of diisopropyl ether. The resulting slurry was subjected to filtration to filter out precipitates of triethylamine hydrochloride and triethylamine hydrofluoride. The filtrate was washed with 200 ml of 18% aqueous calcium chloride solution and subjected to two-phase separation. The organic phase was further washed three times with 200 g of 10% aqueous sodium chloride solution, and then, dried with 40 g of magnesium sulfate. The magnesium sulfate was removed by filtration. After that, 0.2 g of phenothiazine was added to the organic phase. The solvent was evaporated to obtain 44.2 g of a crude reaction product. The crude reaction product was subjected to distillation under a reduced pressure, thereby yielding 36.0 g of target 2-{[(trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate as an organic fraction at 105-115° C./13Pa. The purity of the 2-{[(trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate in the organic fraction was determined by gas chromatography to be 97.0%. The organic fraction was dissolved into a mixed solvent of diisopropyl ether and n-hexane under heating. The solution was cooled, thereby collecting 32.4 g of the 2-{[(trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate as a white crystal. The purity of the 2-{[(trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate in the crystal was determined by gas chromatography to be 99.0%. The yield of the 2-{[(trifluoromethyl)sulfonyl]amino}ethyl 2-me thylacrylate was 61%.
Quantity
70.7 g
Type
reactant
Reaction Step One
Quantity
33.1 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
36.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
350 g
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester
Reactant of Route 2
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2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester
Reactant of Route 3
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2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester
Reactant of Route 4
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2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester
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2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester
Reactant of Route 6
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2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester

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